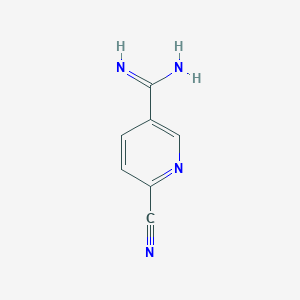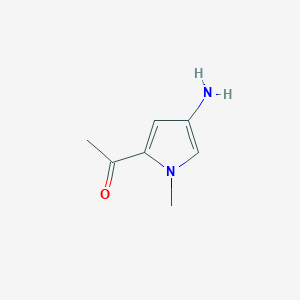
6-Cyanonicotinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyanonicotinimidamide is a chemical compound with the molecular formula C7H6N4 It is a derivative of nicotinamide, featuring a cyano group (-CN) attached to the sixth position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyanonicotinimidamide typically involves the cyanoacetylation of amines. One common method is the reaction of nicotinamide with cyanogen bromide (BrCN) under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and products.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The continuous flow process enhances the efficiency and yield of the compound while minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions: 6-Cyanonicotinimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Substitution: The cyano group in this compound can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions (OH-) or amines replace the cyano group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Hydroxide ions (OH-) in aqueous solution.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Cyanonicotinimidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of nicotinamide adenine dinucleotide (NAD)-dependent enzymes.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mechanism of Action
The mechanism of action of 6-Cyanonicotinimidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit NAD-dependent enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to the depletion of cellular NAD levels, resulting in the disruption of metabolic processes and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
6-Aminonicotinamide: A derivative of nicotinamide with an amino group (-NH2) at the sixth position. It is known for its role as an antimetabolite and enzyme inhibitor.
6-Methylnicotinamide: A methylated derivative of nicotinamide with applications in metabolic studies.
6-Hydroxynicotinamide: A hydroxylated derivative with potential antioxidant properties.
Uniqueness of 6-Cyanonicotinimidamide: this compound stands out due to its unique cyano group, which imparts distinct chemical reactivity and biological activity. The presence of the cyano group allows for versatile chemical modifications and enhances the compound’s potential as an enzyme inhibitor and anticancer agent.
Properties
Molecular Formula |
C7H6N4 |
|---|---|
Molecular Weight |
146.15 g/mol |
IUPAC Name |
6-cyanopyridine-3-carboximidamide |
InChI |
InChI=1S/C7H6N4/c8-3-6-2-1-5(4-11-6)7(9)10/h1-2,4H,(H3,9,10) |
InChI Key |
AWSVGMMHQOEWKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(=N)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl6-ethynyl-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B15232879.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-7-amine](/img/structure/B15232883.png)









![2-(3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecan-7-yl)aceticacid](/img/structure/B15232962.png)

